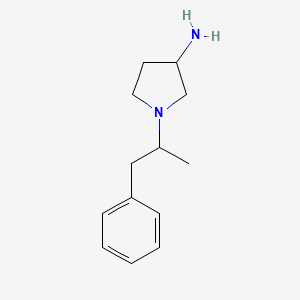

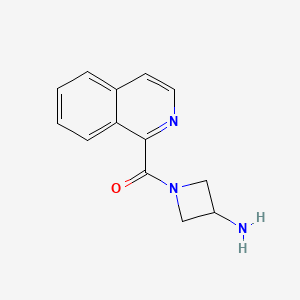

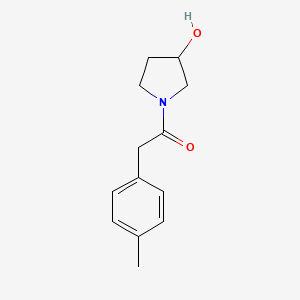

2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one

Übersicht

Beschreibung

“2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one” is an organic compound that has been of recent interest in scientific research. It contains an azetidine ring, which is a four-membered cyclic lactam . Azetidines are recognized as useful building blocks for the synthesis of a large number of antibiotics used in medicine .

Synthesis Analysis

The synthesis of azetidines often involves the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed .Chemical Reactions Analysis

The chemical reactions involving azetidines are diverse. For instance, the synthesis of 3-pyrrole-substituted 2-azetidinones involves the reaction of carbamate with aq HCl . The Suzuki–Miyaura cross-coupling reaction has also been used for the synthesis and diversification of novel heterocyclic amino acid derivatives .Wissenschaftliche Forschungsanwendungen

Novel NAAA Inhibitors

2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one derivatives have been explored as potent N-Acylethanolamine Acid Amidase (NAAA) inhibitors, presenting a novel approach for the treatment of pain and inflammatory states. By preventing the degradation of palmitoylethanolamide (PEA), a compound with anti-inflammatory and antinociceptive effects, these inhibitors may offer new therapeutic strategies. The synthesized N-(2-oxoazetidin-3-yl)amides showed good potency and improved physicochemical properties, making them suitable for systemic administration, highlighting the importance of the structural features of 3-aminoazetidin-2-one derivatives for effective NAAA inhibition (Fiasella et al., 2014).

Antibacterial and Antimicrobial Activities

The chemical framework of 2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one and its analogs have been incorporated into various compounds, demonstrating significant antibacterial, antimicrobial, antimycobacterial, and cytotoxic activities. These activities suggest their potential application in developing new therapeutic agents against various bacterial infections and diseases. For instance, azetidinone and thiazolidinone moieties linked to the indole nucleus have shown excellent activity against a range of microbial strains, underscoring the versatility of this chemical structure in contributing to the design of compounds with desired biological activities (Saundane & Walmik, 2013).

Anti-inflammatory Applications

Synthesis efforts have also targeted the development of compounds featuring the 2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one structure for their anti-inflammatory properties. Research has identified various derivatives that exhibit potent anti-inflammatory activity, some of which may offer advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by presenting a more favorable safety profile and reduced ulcerogenic potential. This suggests potential applications in the treatment of conditions characterized by inflammation and pain, with ongoing research aimed at optimizing these compounds for greater efficacy and safety (Kalsi et al., 1990).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one is the Histamine H3 receptor (H3R) . The H3R is a G protein-coupled receptor that regulates the release of several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine .

Mode of Action

2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one interacts with its target, the H3R, as an agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one binds to the H3R and activates it, leading to a series of intracellular events .

Biochemical Pathways

Upon activation of the H3R by 2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one, there is a decrease in the production of cyclic adenosine monophosphate (cAMP) within the cell . This leads to a decrease in the release of various neurotransmitters, affecting several biochemical pathways and their downstream effects .

Result of Action

The activation of the H3R by 2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one leads to a decrease in the release of various neurotransmitters . This can result in a variety of molecular and cellular effects, depending on the specific physiological context. For example, in the central nervous system, this could potentially affect processes such as sleep regulation, cognition, and food intake .

Eigenschaften

IUPAC Name |

2-(3-aminoazetidin-1-yl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-10-6-13(7-10)8-11(14)9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJXAYJVRBZRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Cyclopentylamino)methyl]cyclopentan-1-ol](/img/structure/B1489024.png)

![N-[(2-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1489034.png)

![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1489035.png)